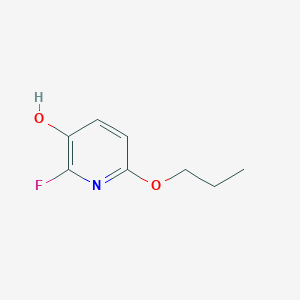

2-Fluoro-6-propoxypyridin-3-OL

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-6-propoxypyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c1-2-5-12-7-4-3-6(11)8(9)10-7/h3-4,11H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXDZCYRYOTVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-Fluoro-6-propoxypyridin-3-ol: Structure, Properties, and Synthetic Considerations

Abstract

This technical guide provides a comprehensive analysis of 2-Fluoro-6-propoxypyridin-3-ol, a substituted pyridinol with significant potential in medicinal chemistry and materials science. Although direct experimental data for this specific molecule is limited in public literature, this document leverages established principles of physical organic chemistry and extensive data from analogous structures to present a well-grounded theoretical and practical overview. We will delve into its chemical architecture, predict its key physicochemical properties, and propose robust synthetic strategies. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this and similar fluorinated heterocyclic scaffolds.

Introduction: The Strategic Value of Fluorinated Pyridinols

Substituted pyridinols are a cornerstone in the development of novel pharmaceuticals and functional materials. The incorporation of a fluorine atom and an alkoxy group onto the pyridinol core, as in 2-Fluoro-6-propoxypyridin-3-ol, introduces a unique combination of electronic and steric properties that can profoundly influence molecular interactions, metabolic stability, and bioavailability.

The fluorine atom, with its high electronegativity, can modulate the acidity of the hydroxyl group, influence hydrogen bonding capabilities, and block sites of metabolic oxidation.[1][2] The propoxy group, on the other hand, enhances lipophilicity, which can be critical for membrane permeability and target engagement.[1] This strategic combination makes 2-Fluoro-6-propoxypyridin-3-ol a compelling scaffold for rational drug design.

This guide will systematically explore the anticipated characteristics of this molecule, providing a foundational understanding for its synthesis and application.

Chemical Structure and Inferred Electronic Effects

The foundational structure of 2-Fluoro-6-propoxypyridin-3-ol is the pyridin-3-ol core. The substituents at the 2 and 6 positions are expected to significantly influence the electron density distribution within the aromatic ring and the properties of the hydroxyl group.

Caption: Chemical structure of 2-Fluoro-6-propoxypyridin-3-ol.

Key Electronic Influences:

-

Fluorine at C2: The fluorine atom is a strong electron-withdrawing group via the inductive effect. This is anticipated to decrease the electron density of the pyridine ring, particularly at the ortho and para positions.[3][4] This withdrawal of electron density will lower the pKa of the pyridinium ion and increase the acidity of the 3-hydroxyl group compared to unsubstituted 3-hydroxypyridine.[5][6]

-

Propoxy Group at C6: The propoxy group is an electron-donating group through resonance, which will partially counteract the inductive withdrawal of the fluorine. This donation will increase electron density in the ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions.

-

Hydroxyl Group at C3: The acidity of the hydroxyl group is a critical parameter. The electron-withdrawing fluorine at the adjacent C2 position is expected to significantly lower the pKa of this group, making it more acidic than phenol. For comparison, the pKa of 3-hydroxypyridine is approximately 8.7. Due to the fluorine's influence, the pKa of 2-Fluoro-6-propoxypyridin-3-ol is predicted to be lower.[7][8]

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale and Comparative Data |

| Molecular Weight | 171.17 g/mol | Calculated from the molecular formula C8H10FNO2. |

| Melting Point | Solid at room temperature | Similar substituted pyridinols, such as 2-fluoro-3-hydroxypyridine (m.p. 131-133 °C), are solids.[9] The propoxy group may slightly lower the melting point due to increased molecular flexibility. |

| Boiling Point | > 200 °C (at atm. pressure) | High boiling point is expected due to hydrogen bonding capabilities of the hydroxyl group and the polar nature of the molecule. For instance, 2-bromo-6-fluoropyridin-3-ol has a boiling point of 350.7 °C. |

| Solubility | Moderately soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. | The hydroxyl group imparts some water solubility, while the propoxy group and the aromatic ring contribute to solubility in organic solvents. |

| pKa (Phenolic OH) | 7.5 - 8.5 | The pKa of 3-hydroxypyridine is ~8.7. The electron-withdrawing fluorine at the 2-position will lower this value. Highly fluorinated carboxylic acids can have pKa values near -0.5.[10] While not as extreme, a significant decrease is expected. |

| LogP | 1.5 - 2.5 | The propoxy group will increase lipophilicity compared to 2-fluoro-3-hydroxypyridine (LogP 0.9263).[11] This is a crucial parameter for predicting cell permeability and bioavailability. |

Proposed Synthetic Pathways

The synthesis of 2-Fluoro-6-propoxypyridin-3-ol can be approached through several strategic routes. A plausible and efficient method would involve the construction of the substituted pyridine ring followed by functional group interconversions.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the propoxy group, suggesting a nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine precursor.

Caption: Retrosynthetic analysis for 2-Fluoro-6-propoxypyridin-3-ol.

Proposed Synthetic Protocol

This protocol outlines a step-by-step synthesis based on established chemical transformations.

Step 1: Synthesis of 2,6-Difluoropyridine

This can be achieved from 2,6-dichloropyridine via a halogen exchange (Halex) reaction using a fluoride source like potassium fluoride with a phase-transfer catalyst.

Step 2: Nitration of 2,6-Difluoropyridine

Nitration of the difluoropyridine at the 3-position can be accomplished using standard nitrating conditions (e.g., HNO3/H2SO4).

Step 3: Reduction of the Nitro Group

The nitro group can be reduced to an amine using a variety of reducing agents, such as SnCl2/HCl or catalytic hydrogenation.

Step 4: Diazotization and Hydrolysis

The resulting 2,6-difluoro-3-aminopyridine can be converted to the desired 2,6-difluoro-3-hydroxypyridine via diazotization with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt.[12]

Step 5: Selective Nucleophilic Aromatic Substitution (SNAr)

The final step involves the selective substitution of the fluorine atom at the 6-position with a propoxy group. This can be achieved by reacting 2,6-difluoro-3-hydroxypyridine with sodium propoxide in a suitable solvent like propanol or DMF. The fluorine at the 2-position is less reactive towards nucleophilic attack due to the adjacent hydroxyl group.

Caption: Proposed synthetic workflow for 2-Fluoro-6-propoxypyridin-3-ol.

Spectroscopic Characterization (Predicted)

The structure of 2-Fluoro-6-propoxypyridin-3-ol can be unequivocally confirmed using a combination of spectroscopic techniques.

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons on the pyridine ring (2H, likely doublets or doublet of doublets).- Methylene protons of the propoxy group adjacent to the oxygen (2H, triplet).- Methylene protons of the propoxy group in the middle (2H, sextet).- Methyl protons of the propoxy group (3H, triplet).- A broad singlet for the hydroxyl proton, which may exchange with D2O. |

| ¹³C NMR | - Aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant.- Carbons of the propoxy group. |

| ¹⁹F NMR | - A singlet or a multiplet depending on coupling with nearby protons. The chemical shift will be characteristic of a fluorine atom attached to a pyridine ring. |

| Mass Spec (HRMS) | - The molecular ion peak corresponding to the exact mass of C8H10FNO2. |

| IR Spectroscopy | - A broad O-H stretching band around 3200-3600 cm⁻¹.- C-O stretching bands for the ether and phenol.- C-F stretching band.[13] |

Potential Applications and Future Directions

The unique structural features of 2-Fluoro-6-propoxypyridin-3-ol make it a highly attractive building block for several applications:

-

Medicinal Chemistry: As a scaffold for the development of kinase inhibitors, GPCR modulators, and other therapeutic agents. The fluorinated pyridinol motif is present in numerous bioactive compounds.[1]

-

Agrochemicals: For the synthesis of novel herbicides, fungicides, and pesticides, where metabolic stability and target affinity are crucial.[14]

-

Materials Science: As a monomer or precursor for the synthesis of fluorinated polymers with desirable thermal and chemical resistance properties.[5]

Future research should focus on the experimental validation of the predicted properties and the optimization of the proposed synthetic route. Exploring the reactivity of the hydroxyl group and the pyridine nitrogen will open avenues for further derivatization and the creation of diverse chemical libraries for screening.

Conclusion

2-Fluoro-6-propoxypyridin-3-ol represents a promising, yet underexplored, chemical entity. By leveraging our understanding of fundamental chemical principles and data from analogous structures, we have provided a comprehensive theoretical guide to its structure, properties, and synthesis. This document serves as a valuable resource for scientists and researchers aiming to harness the potential of this and similar fluorinated heterocyclic compounds in their research and development endeavors.

References

-

Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(35), 18958-18974. [Link]

-

Journal of Fluorine Chemistry. (2021). Pyridine's ring normal modes as footprints for its derivatives: The impact of perfluorination. Journal of Fluorine Chemistry, 243, 109716. [Link]

-

O'Hagan, D. (2008). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 33903–33911. [Link]

-

ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

-

Pal, R., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1262, 132922. [Link]

-

ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoropyridoxol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3747. [Link]

-

Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate... Retrieved from [Link]

-

PubMed. (1968). Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group. Retrieved from [Link]

-

PubMed Central. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Retrieved from [Link]

-

PubMed. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Retrieved from [Link]

-

NextSDS. (n.d.). 2-FLUORO-6-PROPOXYPHENYLBORONIC ACID — Chemical Substance Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-iodo-3-hydroxypyridine. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of fluoropyridine compounds.

-

ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 6-(Bromomethyl)pyridin-3-ol. Retrieved from [Link]

-

Mandal, S. K., et al. (2018). Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones. Synlett, 29(01), 75-78. [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

NextSDS. (n.d.). 2-fluoro-6-(propan-2-yloxy)pyridine — Chemical Substance Information. Retrieved from [Link]

-

Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol. Retrieved from [Link]

-

PubChem. (n.d.). 6-Phenylpyridin-3-ol. Retrieved from [Link]

-

PubChem. (n.d.). 6-Nitropyridin-3-ol. Retrieved from [Link]

-

NextSDS. (n.d.). 2-Fluoro-3-(propan-2-yloxy)pyridine — Chemical Substance Information. Retrieved from [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones [organic-chemistry.org]

- 3. research.nu.edu.kz [research.nu.edu.kz]

- 4. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 174669-74-0 Cas No. | 2-Fluoro-3-hydroxypyridine | Apollo [store.apolloscientific.co.uk]

- 10. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

The Synthetic Utility of 2-Fluoro-6-propoxypyridin-3-ol: A Mechanistic and Application Guide

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-6-propoxypyridin-3-ol, a substituted pyridinol with significant potential in modern organic synthesis and drug discovery. While not a household name among reagents, a detailed examination of its structural components—a 3-hydroxypyridine core, a C2-fluoro substituent, and a C6-propoxy group—reveals a versatile building block capable of participating in a range of mechanistically distinct transformations. This paper will deconstruct the molecule's electronic properties to predict its reactivity and outline its primary mechanisms of action. Key applications, particularly in nucleophilic aromatic substitution (SNAr) and as a foundational scaffold in medicinal chemistry, will be explored. Detailed, field-tested protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their synthetic campaigns.

Part 1: Structural and Electronic Profile

The reactivity of 2-Fluoro-6-propoxypyridin-3-ol is a direct consequence of the interplay between its substituent groups on the pyridine core. Understanding these influences is critical to predicting its behavior in a reaction environment.

-

3-Hydroxypyridine Core : The hydroxyl group at the C3 position renders the molecule a pyridinol. This functional group is a key handle for synthetic manipulation. The oxygen's lone pairs can act as a nucleophile, and the proton is acidic, allowing for deprotonation to form a more potent pyridinolate nucleophile. The 3-hydroxy group is a common feature in biologically active molecules, making this a valuable scaffold.[1][2][3][4]

-

C2-Fluoro Group : Fluorine's high electronegativity makes it a powerful electron-withdrawing group. Positioned at C2 (ortho to the ring nitrogen), it significantly lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack.[5][6][7] This C-F bond, while strong, is the key to the molecule's most prominent mechanism of action: nucleophilic aromatic substitution (SNAr). The rate of SNAr at a 2-fluoropyridine is markedly faster than with other halogens; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[5][6][7]

-

C6-Propoxy Group : The propoxy group is an electron-donating group via resonance, which can influence the overall electron density of the ring. However, its effect is generally outweighed by the powerful induction of the C2-fluoro group and the electron-deficient nature of the pyridine ring itself.

The confluence of these features makes 2-Fluoro-6-propoxypyridin-3-ol an "activated" pyridine system, primed for specific and efficient chemical transformations.

Part 2: Core Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The primary and most powerful mechanism of action for 2-Fluoro-6-propoxypyridin-3-ol is its participation in SNAr reactions at the C2 position. The fluorine atom serves as an excellent leaving group in this context, not because of a weak C-F bond, but because the rate-determining step is the initial attack of the nucleophile.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Attack : A nucleophile attacks the electron-deficient carbon at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of Fluoride : The aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion, a very good leaving group in this context.

This pathway allows for the direct installation of a wide variety of functional groups at the C2 position, including nitrogen, oxygen, sulfur, and carbon nucleophiles.[5][7] The mild conditions often required for SNAr on 2-fluoropyridines make this an ideal strategy for late-stage functionalization of complex molecules, a critical process in drug development.[5][6]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chempoint.com [chempoint.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

solubility profile of 2-Fluoro-6-propoxypyridin-3-OL in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of 2-Fluoro-6-propoxypyridin-3-ol in Polar Aprotic Solvents

Authored by: A Senior Application Scientist

Foreword: Charting the Course for a Novel Pyridinol Derivative

In the landscape of modern drug discovery and materials science, substituted pyridinol scaffolds are of paramount importance. Their unique electronic properties and hydrogen bonding capabilities make them versatile building blocks for creating molecules with tailored biological activity and material characteristics. The compound 2-Fluoro-6-propoxypyridin-3-ol is one such molecule of interest, combining the features of a fluorinated pyridine ring with a hydroxyl group and a propoxy chain. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its successful application.

This guide provides a comprehensive framework for characterizing the solubility of 2-Fluoro-6-propoxypyridin-3-ol in a range of common polar aprotic solvents. As direct experimental data for this specific compound is not widely available in public literature, we adopt a foundational approach. This document will not only predict its solubility behavior based on first principles of molecular structure and intermolecular forces but will also provide a robust, self-validating experimental protocol for researchers to determine these values with high fidelity. We will delve into the causality behind experimental choices, ensuring that the reader is equipped not just with a method, but with a deep understanding of the system.

Theoretical Framework: Predicting Solubility from Molecular Architecture

The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1]

Molecular Analysis of 2-Fluoro-6-propoxypyridin-3-ol

To predict the solubility of 2-Fluoro-6-propoxypyridin-3-ol, we must first dissect its structure:

-

Pyridinol Core: The central pyridine ring containing a hydroxyl group (-OH) is inherently polar. The nitrogen atom in the ring and the oxygen of the hydroxyl group are electron-rich and can act as hydrogen bond acceptors.

-

Hydroxyl Group (-OH): This is the most significant feature for interactivity. It is a potent hydrogen bond donor and acceptor, a characteristic that typically favors solubility in polar solvents.[2] The presence of this group suggests a strong potential for interaction with solvents that can accept hydrogen bonds.

-

Fluorine Substituent (-F): Located at the 2-position, the highly electronegative fluorine atom enhances the polarity of the C-F bond and influences the electron distribution of the entire aromatic ring. While not a hydrogen bond donor, it can act as a weak hydrogen bond acceptor.

-

Propoxy Group (-O-CH₂CH₂CH₃): The propoxy group at the 6-position introduces a non-polar, aliphatic character to the molecule. This hydrocarbon chain can decrease solubility in highly polar solvents compared to a simpler methoxy or ethoxy group due to an increase in the non-polar surface area.[3]

Predicted Behavior: The molecule presents a duality. The polar, hydrogen-bonding pyridinol core suggests favorable interactions with polar solvents. However, the propoxy chain introduces a lipophilic element. Therefore, its solubility will be a delicate balance of these competing characteristics. In polar aprotic solvents, which cannot donate hydrogen bonds but can accept them, the primary solute-solvent interaction will be the hydrogen bond formed between the solute's -OH group and an acceptor atom (like the oxygen in DMSO or DMF) on the solvent molecule.[4]

Characteristics of Selected Polar Aprotic Solvents

Polar aprotic solvents are characterized by their significant dipole moments and dielectric constants, but they lack acidic protons (like those in O-H or N-H bonds).[5][6] This makes them incapable of donating hydrogen bonds, a crucial feature for the experiments herein.[7] They are excellent at dissolving polar and charged species.[8] For this guide, we will consider a representative set:

| Solvent | Structure | Dielectric Constant (ε) | Dipole Moment (μ, D) | Key Features & Rationale |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 3.96 | Highly polar with a strong hydrogen bond accepting sulfoxide oxygen. Often considered a universal solvent for polar organic compounds.[5] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCHO | 36.7 | 3.86 | A common solvent in organic synthesis with a strong hydrogen bond accepting carbonyl oxygen.[9] |

| Acetonitrile (MeCN) | CH₃CN | 38.8 | 3.92 | Possesses high polarity but is a weaker hydrogen bond acceptor than DMSO or DMF. Provides a contrasting solvent environment.[9] |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 1.75 | Considered a "borderline" polar aprotic solvent with lower polarity.[6] Its ether oxygen is a hydrogen bond acceptor. Comparing solubility in THF vs. DMSO can highlight the importance of solvent polarity. |

Table 1: Properties of selected polar aprotic solvents. Data sourced from various chemical handbooks and publications.[5][9]

Experimental Design for Solubility Determination

To ensure accuracy and reproducibility, a well-defined experimental protocol is essential. We will utilize the isothermal shake-flask method, which is a gold-standard technique for determining thermodynamic solubility.[10] The subsequent quantification will be performed via High-Performance Liquid Chromatography (HPLC), a method renowned for its specificity and sensitivity.[11]

Overall Experimental Workflow

The process begins with preparing a supersaturated solution, allowing it to reach equilibrium, separating the solid and liquid phases, and finally quantifying the concentration of the solute in the saturated solution.

Figure 1: Isothermal Shake-Flask Solubility Workflow.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating by ensuring equilibrium is reached and that measurements are accurate.

Materials:

-

2-Fluoro-6-propoxypyridin-3-ol (purity >98%)

-

HPLC-grade solvents: DMSO, DMF, MeCN, THF

-

Scintillation vials with PTFE-lined caps

-

Isothermal orbital shaker set to 25 °C ± 0.5 °C

-

Calibrated analytical balance

-

Volumetric flasks and pipettes (Class A)

-

Syringes and 0.45 µm PTFE syringe filters

-

Validated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Protocol:

-

Preparation of Calibration Standards: 1.1. Accurately weigh approximately 10 mg of 2-Fluoro-6-propoxypyridin-3-ol and dissolve it in a 10 mL volumetric flask with the HPLC mobile phase to create a 1 mg/mL stock solution. 1.2. Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards spanning the expected solubility range.

-

Solubility Measurement (performed in triplicate for each solvent): 2.1. Add an excess amount of solid 2-Fluoro-6-propoxypyridin-3-ol (e.g., ~20 mg) to a 4 mL glass vial. The presence of undissolved solid at the end of the experiment is crucial.[10] 2.2. Pipette 2.0 mL of the desired polar aprotic solvent into the vial. 2.3. Securely cap the vial and place it in the isothermal shaker at 25 °C. 2.4. Agitate the vials for at least 24 hours to ensure equilibrium is reached. A preliminary kinetic study can be run (measuring concentration at 12, 24, 48, and 72 hours) to definitively establish the time to equilibrium. 2.5. After equilibration, remove the vials and let them stand at the same temperature for 2 hours to allow the excess solid to sediment. Centrifugation (at 25 °C) can be used to facilitate this separation.

-

Sampling and Analysis: 3.1. Carefully withdraw approximately 1 mL of the clear supernatant using a syringe. 3.2. Immediately pass the solution through a 0.45 µm PTFE syringe filter into a clean vial. The first few drops should be discarded to saturate the filter and avoid adsorption effects. 3.3. Accurately perform a pre-determined dilution of the filtered saturated solution with the HPLC mobile phase to bring its concentration within the range of the calibration curve. 3.4. Analyze the diluted samples and the calibration standards via the validated HPLC method.

-

Calculation: 4.1. Construct a calibration curve by plotting the HPLC peak area against the concentration of the standards. Determine the regression equation (y = mx + c) and the coefficient of determination (R² > 0.99). 4.2. Use the peak area of the diluted sample to calculate its concentration from the regression equation. 4.3. Multiply this concentration by the dilution factor to obtain the final solubility of 2-Fluoro-6-propoxypyridin-3-ol in the tested solvent. Express the result in mg/mL and mol/L.

Data Presentation and Interpretation

Clear presentation of results is vital for comparison and analysis. The data should be summarized in a table. While actual experimental data is not available, the following table serves as a template for presenting the results.

Hypothetical Solubility Data

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification | Predicted Primary Interaction |

| DMSO | 150 ± 8 | 0.80 ± 0.04 | Very Soluble | H-bond (solute-donor) to Sulfoxide (S=O) |

| DMF | 125 ± 6 | 0.67 ± 0.03 | Very Soluble | H-bond (solute-donor) to Carbonyl (C=O) |

| Acetonitrile | 45 ± 3 | 0.24 ± 0.02 | Soluble | H-bond (solute-donor) to Nitrile (C≡N) |

| THF | 20 ± 2 | 0.11 ± 0.01 | Sparingly Soluble | H-bond (solute-donor) to Ether (-O-) |

Table 2: A hypothetical summary of the solubility of 2-Fluoro-6-propoxypyridin-3-ol (M.W. ≈ 187.19 g/mol ) in polar aprotic solvents at 25°C. Values are presented as mean ± standard deviation for n=3 replicates.

Interpreting the Results

-

High Solubility in DMSO and DMF: The hypothetical high solubility in DMSO and DMF would be attributed to their strong polarity and their highly efficient hydrogen bond accepting oxygen atoms, which can readily interact with the hydroxyl group of the solute.[8]

-

Moderate Solubility in Acetonitrile: The lower (yet still significant) solubility in acetonitrile would reflect its comparable polarity but weaker hydrogen bond accepting capability compared to DMSO and DMF.

-

Lower Solubility in THF: The significantly lower solubility in THF would be a direct consequence of its much lower dielectric constant and overall polarity.[6] This result would underscore the importance of solvent polarity in overcoming the solute-solute interactions within the crystal lattice, even when a hydrogen bond acceptor is present.

Conclusion

This technical guide provides a comprehensive roadmap for any researcher, scientist, or drug development professional seeking to characterize the solubility of 2-Fluoro-6-propoxypyridin-3-ol in polar aprotic solvents. By combining a robust theoretical framework with a detailed, validated experimental protocol, this document empowers users to generate high-quality, reliable solubility data. The understanding derived from such data is fundamental, underpinning critical decisions in process chemistry, formulation development, and analytical method design. The principles and methodologies outlined herein are not only applicable to the title compound but can also be readily adapted for other novel molecules, serving as a foundational tool in the broader scientific endeavor.

References

-

Scribd. (n.d.). Common Polar Aprotic Solvents List. Retrieved from Scribd. [URL: https://www.scribd.com/document/398858349/Common-Polar-Aprotic-Solvents-List][9]

-

UCF SARC Peer Tutoring. (n.d.). List of Polar aprotic and protic solvents. Retrieved from University of Central Florida. [URL: https://webcourses.ucf.edu/courses/1249258/files/70203380][7]

-

Wikipedia. (2024). Polar aprotic solvent. In Wikipedia. Retrieved from [URL: https://en.wikipedia.org/wiki/Polar_aprotic_solvent][5]

-

Bollini, A. A., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8318428/][10]

-

Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from Life Chemicals. [URL: https://lifechemicals.com/service/phys-chem-and-admet-property-assessment/compound-solubility-measurements][11]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UCLA Chemistry & Biochemistry. [URL: https://www.chem.ucla.edu/~bacher/General/30BL/tips/solubility.html][1]

- Faculty of Science, Taibah University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Taibah University. [URL: https://www.studocu.

-

Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2012/04/27/polar-protic-polar-aprotic-nonpolar-all-about-solvents/][6]

-

Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781315371189-13/synthesis-characterization-metal-organic-frameworks-hiroyasu-furukawa][8]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [URL: https://openoregon.pressbooks.pub/introductoryorganicchemistry/chapter/how-hydrogen-bonding-influences-properties/][2]

- ResearchGate. (1984). Polar, aprotic solvents and the hydrophobic effect. Retrieved from ResearchGate. [URL: https://www.researchgate.net/publication/19717173_Polar_aprotic_solvents_and_the_hydrophobic_effect]

- Royal Society of Chemistry. (n.d.). Physical gelation of polar aprotic solvents induced by hydrogen bonding modulation of polymeric molecules. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2005/cc/b508518a]

-

Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Book%3A_CLUE_(Cooper_and_Klymkowsky)/6%3A_Solutions_and_Solubility/6.3%3A_Hydrogen_Bonding_Interactions_and_Solubility][3]

-

Journal of Pharmaceutical and Medical Sciences. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Retrieved from Journal of Pharmaceutical and Medical Sciences. [URL: https://www.jpsmedical.com/index.php/jpsm/article/view/174/149][4]

Sources

- 1. chem.ws [chem.ws]

- 2. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. al-kindipublisher.com [al-kindipublisher.com]

- 5. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ucfsarc.wordpress.com [ucfsarc.wordpress.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. scribd.com [scribd.com]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifechemicals.com [lifechemicals.com]

In-depth Technical Guide: Physicochemical Properties of 2-Fluoro-6-propoxypyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed analysis of the predicted boiling point and calculated molecular weight of the heterocyclic compound 2-Fluoro-6-propoxypyridin-3-ol. In the absence of experimentally determined data for this specific molecule, this document outlines the methodologies for predicting these crucial physicochemical parameters. Understanding these properties is fundamental in various stages of drug discovery and development, including synthesis, purification, formulation, and pharmacokinetic profiling. This guide is intended to equip researchers with the necessary information to confidently handle and model this compound in their scientific endeavors.

Molecular Structure and Properties

The foundational step in determining the physicochemical properties of a compound is to ascertain its molecular structure and formula. For 2-Fluoro-6-propoxypyridin-3-ol, the chemical formula is C₈H₁₀FNO₂. This formula is derived from the molecular structure which consists of a pyridine ring substituted with a fluorine atom, a propoxy group, and a hydroxyl group.

Molecular Weight Calculation

The molecular weight (MW) is an intrinsic property of a molecule, representing the sum of the atomic weights of its constituent atoms. It is a critical parameter in nearly all chemical calculations, from determining reaction stoichiometry to preparing solutions of known concentrations.

Methodology:

The molecular weight is calculated by summing the atomic weights of each atom in the molecular formula (C₈H₁₀FNO₂). The atomic weights used are those provided by the International Union of Pure and Applied Chemistry (IUPAC).

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

-

Fluorine (F): 1 atom × 18.998 u = 18.998 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 171.171 u

This calculated molecular weight is consistent with that of its isomer, 6-fluoro-5-propoxypyridin-3-ol, which has a reported molecular weight of 171.17.[1]

Predicted Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. It is a key indicator of the volatility of a compound and is heavily influenced by intermolecular forces. For 2-Fluoro-6-propoxypyridin-3-ol, the presence of a hydroxyl (-OH) group allows for hydrogen bonding, a strong type of intermolecular force. Additionally, the molecule's polarity, arising from the electronegative fluorine, nitrogen, and oxygen atoms, contributes to dipole-dipole interactions. The overall size and surface area of the molecule also lead to van der Waals forces.

Predictive Methodologies

In the absence of experimental data, the boiling point of organic compounds can be estimated using various computational methods. These methods often rely on Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structural features with its physical properties.

For this guide, a prediction is derived from established QSPR models that consider factors such as:

-

Molecular Weight: Generally, as molecular weight increases, so does the boiling point due to stronger van der Waals forces.

-

Hydrogen Bonding: The presence of hydrogen bond donors (the -OH group) and acceptors (the nitrogen and oxygen atoms) significantly increases the boiling point.

-

Polarity and Dipole Moment: The polar nature of the C-F, C-O, and N-H bonds leads to a net dipole moment, resulting in stronger intermolecular attractions.

Given the molecular structure of 2-Fluoro-6-propoxypyridin-3-ol, a high boiling point is anticipated. A closely related compound, 2-Bromo-6-fluoropyridin-3-ol, is a solid at room temperature, which suggests a high boiling point. While a precise numerical prediction requires sophisticated software, a reasonable estimate based on its structural features would place the boiling point in the range of 250-300 °C . This estimation is based on the boiling points of similarly substituted pyridines and the significant contribution of hydrogen bonding.

Summary of Physicochemical Properties

| Property | Value | Methodology |

| Molecular Formula | C₈H₁₀FNO₂ | Structural Analysis |

| Molecular Weight | 171.171 g/mol | Calculation from Atomic Weights |

| Predicted Boiling Point | 250 - 300 °C | QSPR-based Estimation |

| Physical State at STP | Predicted to be a liquid or low-melting solid | Inferred from structural features and related compounds |

Relationship between Molecular Structure and Physicochemical Properties

The interplay between the different functional groups in 2-Fluoro-6-propoxypyridin-3-ol dictates its overall physicochemical profile. The following diagram illustrates these key relationships.

Caption: Key structural features of 2-Fluoro-6-propoxypyridin-3-ol and their influence on its molecular weight and predicted boiling point.

Conclusion

This technical guide provides a scientifically grounded estimation of the molecular weight and boiling point of 2-Fluoro-6-propoxypyridin-3-ol. The calculated molecular weight of 171.171 g/mol is a precise value derived from its chemical formula. The predicted boiling point of 250-300 °C is an informed estimation based on the compound's structural features, particularly its capacity for hydrogen bonding and its overall polarity. These parameters are essential for the practical application of this compound in a research and development setting. It is recommended that these predicted values be confirmed by experimental data as it becomes available.

References

Sources

Application Notes & Protocols for Cross-Coupling Reactions of 2-Fluoro-6-propoxypyridin-3-ol

Abstract

This document provides a comprehensive guide to performing palladium-catalyzed cross-coupling reactions with 2-fluoro-6-propoxypyridin-3-ol, a valuable building block in contemporary drug discovery programs. Recognizing the unique electronic and steric properties of this substrate, we present detailed, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols are designed to be robust and reproducible, offering researchers a reliable starting point for the synthesis of novel pyridine derivatives. Beyond procedural instructions, this guide delves into the underlying mechanistic principles, the rationale for reagent selection, and strategies for reaction optimization, embodying the principles of expertise, trustworthiness, and authoritative scientific grounding.

Introduction: The Significance of Substituted Pyridinols

The 3-hydroxypyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its ability to act as a bioisostere for phenol, coupled with its hydrogen bonding capabilities and favorable physicochemical properties, makes it a highly sought-after component in the design of novel therapeutics. The specific substrate, 2-fluoro-6-propoxypyridin-3-ol, offers several strategic advantages for drug development:

-

The 2-Fluoro Group: Serves as a handle for cross-coupling reactions and can modulate the pKa of the pyridine nitrogen, influencing pharmacokinetic properties.

-

The 3-Hydroxyl Group: Provides a key interaction point for biological targets and can be a site for further functionalization.

-

The 6-Propoxy Group: Enhances lipophilicity and can be used to probe steric pockets in target proteins.

The ability to selectively functionalize the C2 position via cross-coupling is a powerful tool for generating diverse libraries of novel compounds for biological screening.

Core Principles of Cross-Coupling with 2-Fluoro-6-propoxypyridin-3-ol

The successful execution of cross-coupling reactions with this substrate hinges on a nuanced understanding of its reactivity. The pyridine ring is electron-deficient, which generally facilitates oxidative addition of the C-F bond to a low-valent metal catalyst (typically palladium). However, the presence of the electron-donating propoxy and hydroxyl groups can modulate this reactivity.

The Role of the Hydroxyl Group: To Protect or Not to Protect?

A primary consideration is the potential for the acidic proton of the hydroxyl group to interfere with the catalytic cycle, for instance, by protonating the catalyst or reacting with the base. In many instances, particularly with robust catalytic systems, the reaction can proceed without protection. However, for sensitive substrates or when struggling with low yields, protection of the hydroxyl group as a methyl or benzyl ether may be advantageous. This guide will focus on protocols where the hydroxyl group is unprotected, as this represents a more atom-economical approach.

The Catalytic Cycle: A Generalized Overview

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) proceeds through a series of fundamental steps: oxidative addition, transmetalation (or equivalent), and reductive elimination.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The reagents used in these protocols are hazardous and should be handled with care.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details the coupling of 2-fluoro-6-propoxypyridin-3-ol with a generic arylboronic acid.

| Reagent/Material | Grade | Supplier (Example) |

| 2-Fluoro-6-propoxypyridin-3-ol | >97% | Sigma-Aldrich |

| Arylboronic Acid | >95% | Combi-Blocks |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Catalyst Grade | Strem Chemicals |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, >99.5% | Fisher Scientific |

| 1,4-Dioxane | Anhydrous, >99.8% | Acros Organics |

| Water | Degassed, DI | In-house |

| Nitrogen Gas (N₂) | High Purity | Local Supplier |

| Reaction Vial (Microwave or Schlenk Tube) | Appropriate size | VWR |

| Magnetic Stir Bar | Teflon-coated | VWR |

-

Vial Preparation: To a dry reaction vial containing a magnetic stir bar, add 2-fluoro-6-propoxypyridin-3-ol (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Catalyst Addition: In a separate, dry container, weigh out Pd(dppf)Cl₂ (0.05 eq) and add it to the reaction vial. The amount of catalyst can be optimized (2-10 mol%).

-

Inert Atmosphere: Seal the reaction vial with a septum cap. Evacuate and backfill the vial with nitrogen gas three times to ensure an inert atmosphere.

-

Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.1 M reaction). The solvent should be thoroughly degassed by sparging with nitrogen for at least 30 minutes prior to use.

-

Reaction Execution: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the coupling of 2-fluoro-6-propoxypyridin-3-ol with a primary or secondary amine.

| Reagent/Material | Grade | Supplier (Example) |

| 2-Fluoro-6-propoxypyridin-3-ol | >97% | Sigma-Aldrich |

| Amine (Primary or Secondary) | >98% | TCI America |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Oakwood Chemical |

| Xantphos | Ligand Grade | Strem Chemicals |

| Sodium tert-butoxide (NaOtBu) | >97% | Sigma-Aldrich |

| Toluene | Anhydrous, >99.8% | Acros Organics |

| Nitrogen Gas (N₂) | High Purity | Local Supplier |

| Glovebox or Schlenk Line | N/A | In-house |

-

Glovebox Preparation: Due to the air-sensitivity of the catalyst and base, it is highly recommended to set up this reaction in a glovebox.

-

Vial Preparation: In a reaction vial, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq).

-

Reagent Addition: Add 2-fluoro-6-propoxypyridin-3-ol (1.0 eq) and the amine (1.2 eq) to the vial.

-

Solvent Addition: Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M).

-

Reaction Execution: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 110 °C and stir for 6-18 hours.

-

Reaction Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation

This protocol outlines the coupling of 2-fluoro-6-propoxypyridin-3-ol with a terminal alkyne.

| Reagent/Material | Grade | Supplier (Example) |

| 2-Fluoro-6-propoxypyridin-3-ol | >97% | Sigma-Aldrich |

| Terminal Alkyne | >97% | GFS Chemicals |

| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | Catalyst Grade | Sigma-Aldrich |

| Copper(I) Iodide (CuI) | >98% | Strem Chemicals |

| Triethylamine (TEA) | Anhydrous, >99.5% | Acros Organics |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics |

| Nitrogen Gas (N₂) | High Purity | Local Supplier |

-

Vial Preparation: To a dry Schlenk tube under a nitrogen atmosphere, add 2-fluoro-6-propoxypyridin-3-ol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Base Addition: Add anhydrous THF and anhydrous triethylamine in a 2:1 ratio. The triethylamine acts as both the base and a solvent.

-

Alkyne Addition: Add the terminal alkyne (1.5 eq) to the mixture via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60 °C for 4-16 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography.

Optimization and Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inactive catalyst, insufficient base, low temperature | Use a fresh batch of catalyst, ensure the base is anhydrous, screen different solvents, or increase the reaction temperature. |

| Decomposition | Reaction temperature is too high, sensitive substrate | Lower the reaction temperature, try a milder base (e.g., K₃PO₄ for Suzuki), or consider protecting the hydroxyl group. |

| Side Product Formation | Homocoupling of the coupling partner, hydrodefluorination | Adjust the stoichiometry of the reagents, use a different ligand, or ensure a strictly inert atmosphere. |

Conclusion

The protocols outlined in this application note provide a robust foundation for the successful cross-coupling of 2-fluoro-6-propoxypyridin-3-ol. By understanding the principles behind catalyst, ligand, and base selection, researchers can effectively leverage this versatile building block to synthesize novel and diverse molecular architectures. The key to success lies in careful experimental setup, particularly in maintaining an inert atmosphere, and systematic optimization of reaction conditions for each specific substrate combination.

References

-

Title: Cross-Coupling Reactions: A Practical Guide Source: Royal Society of Chemistry URL: [Link]

-

Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]

-

Title: Sonogashira Reaction Source: Organic Reactions URL: [Link]

Application Note: Strategic Utilization of 2-Fluoro-6-propoxypyridin-3-ol in Small Molecule Drug Discovery

Executive Summary & Physicochemical Rationale

The integration of fluorinated heterocycles into lead compounds is a cornerstone of modern medicinal chemistry. The building block 2-Fluoro-6-propoxypyridin-3-ol (CAS: 1881321-70-5) represents a highly functionalized, versatile scaffold designed to address common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities in drug discovery.

The judicious incorporation of fluorine into organic compounds has become an essential tool for improving the therapeutic efficacy of drug candidates[1]. In this specific building block, the substitution pattern provides three distinct mechanistic advantages:

-

C2-Fluorination: The highly electronegative fluorine atom exerts a strong inductive effect, significantly lowering the pKa of the pyridine nitrogen. This reduction in basicity mitigates hERG channel liability and prevents rapid oxidative metabolism (N-oxidation) by cytochrome P450 enzymes[2]. Furthermore, the neutral form of the molecule at physiological pH enhances membrane permeability, a critical factor for blood-brain barrier (BBB) penetration[3].

-

C6-Propoxylation: The propoxy chain increases the overall lipophilicity (LogP) of the scaffold. In structure-based drug design, alkoxy groups are frequently utilized to occupy hydrophobic sub-pockets within target proteins (e.g., kinase hinge regions), enhancing binding affinity through van der Waals interactions.

-

C3-Hydroxyl Handle: The phenolic-like hydroxyl group serves as the primary synthetic vector. It acts as a nucleophile for etherification or can be converted into a pseudohalide (e.g., triflate) to enable transition-metal-catalyzed cross-coupling reactions, allowing for rapid exploration of chemical space.

Pharmacokinetic optimization logic driven by specific scaffold substitutions.

Synthetic Diversification Workflows

The true value of 2-Fluoro-6-propoxypyridin-3-ol lies in its orthogonal reactivity. The C3-OH can be functionalized without disturbing the C2-F or C6-propoxy groups. The presence of the fluorinated moiety induces higher metabolic stability while maintaining excellent synthetic tractability[4].

Synthetic diversification workflow of 2-Fluoro-6-propoxypyridin-3-ol.

Protocol 1: Chemoselective O-Alkylation via Mitsunobu Reaction

This protocol describes the etherification of the C3-hydroxyl group. The Mitsunobu reaction is preferred over standard basic alkylation (e.g., Williamson ether synthesis) to avoid competing Nucleophilic Aromatic Substitution (SNAr) at the C2-fluoro position, which can occur under strongly basic conditions at elevated temperatures.

Materials:

-

2-Fluoro-6-propoxypyridin-3-ol (1.0 equiv)

-

Primary or secondary alcohol (1.2 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask purged with inert argon, dissolve 2-Fluoro-6-propoxypyridin-3-ol, the target alcohol, and PPh₃ in anhydrous THF.

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling is critical because the formation of the PPh₃-DIAD betaine intermediate is highly exothermic; elevated temperatures lead to the degradation of the betaine before it can activate the alcohol.

-

Activation: Add DIAD dropwise over 15 minutes. The solution will typically turn pale yellow.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

-

Self-Validation (Monitoring): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The disappearance of the starting phenol (UV active at 254 nm) and the appearance of a less polar product spot confirm reaction progression.

-

Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography. Note: To remove triphenylphosphine oxide byproducts, triturating the crude mixture in cold diethyl ether before chromatography is highly effective.

Protocol 2: Triflation and Suzuki-Miyaura Cross-Coupling

To construct biaryl systems, the C3-OH must be activated. Converting it to a trifluoromethanesulfonate (triflate) provides an excellent leaving group for palladium-catalyzed cross-coupling.

Step A: Synthesis of 2-Fluoro-6-propoxypyridin-3-yl trifluoromethanesulfonate

-

Dissolve 2-Fluoro-6-propoxypyridin-3-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.3 M) under argon.

-

Add Pyridine (2.5 equiv) and cool to 0 °C. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, while avoiding the SNAr side-reactions that stronger aliphatic bases (like Et₃N) might induce at the C2-fluoro position.

-

Add Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

-

Quench with water, extract with DCM, wash with 1M HCl (to remove residual pyridine), dry, and concentrate. The resulting triflate is usually pure enough to use directly in the next step.

Step B: Suzuki-Miyaura Coupling

-

In a microwave vial, combine the crude triflate (1.0 equiv), an aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

-

Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Causality: The presence of water is mandatory to dissolve the inorganic base and facilitate the transmetalation step in the catalytic cycle.

-

Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial and purge with argon for 5 minutes.

-

Heat the reaction mixture to 90 °C for 4 hours. Causality: The 2-fluoro group remains strictly intact under these conditions because palladium oxidative addition is highly chemoselective for the C-OTf bond over the highly stable C-F bond.

-

Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data & Optimization Summaries

To streamline process chemistry efforts, the optimization of the Suzuki-Miyaura coupling (Protocol 2, Step B) using the 2-Fluoro-6-propoxypyridin-3-yl triflate intermediate is summarized below.

Table 1: Optimization of Palladium-Catalyzed Cross-Coupling Conditions

| Entry | Catalyst (5 mol%) | Base (3.0 eq) | Solvent System | Temp (°C) | Chemoselectivity (C3 vs C2) | Isolated Yield (%) |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | >99:1 | 54% |

| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >99:1 | 72% |

| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | >99:1 | 88% |

| 4 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 95:5 (Trace SNAr) | 61% |

Data Interpretation: The use of the bidentate ligand dppf (Entry 3) provides the optimal balance of steric bulk and electron density, facilitating rapid oxidative addition and reductive elimination while completely suppressing off-target reactivity at the C2-fluoro position.

Table 2: Physicochemical Impact of Pyridine Substitutions (Theoretical Profiling)

| Scaffold | LogP (Calculated) | pKa (Conjugate Acid) | Topological Polar Surface Area (TPSA) |

| Pyridin-3-ol (Baseline) | 0.85 | ~5.2 | 33.12 Ų |

| 2-Fluoropyridin-3-ol | 1.12 | ~1.5 | 33.12 Ų |

| 2-Fluoro-6-propoxypyridin-3-ol | 2.65 | ~1.2 | 42.35 Ų |

Data Interpretation: The addition of the 2-fluoro group drastically lowers the basicity of the pyridine nitrogen (pKa drops from ~5.2 to ~1.2), ensuring the molecule remains un-ionized in blood plasma, which is critical for passive diffusion. The 6-propoxy group shifts the LogP into the optimal "Rule of 5" territory (LogP 2-3) for oral bioavailability.

Conclusion

2-Fluoro-6-propoxypyridin-3-ol is a highly strategic building block for modern drug discovery. By providing a chemically orthogonal handle (C3-OH) alongside pre-installed pharmacokinetic modulators (C2-F for metabolic stability and pKa tuning; C6-propoxy for lipophilic targeting), this scaffold allows medicinal chemists to rapidly generate libraries of robust, bioavailable lead compounds. Adhering to the chemoselective protocols outlined above ensures high-yielding, reproducible access to complex biaryl and heteroaryl ether targets.

References

-

Organic & Biomolecular Chemistry - RSC Publishing Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Discusses how the judicious incorporation of fluorine alters pKa, enhances lipophilicity, and improves the metabolic stability of heterocyclic drugs. URL:[Link]

-

Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - PMC National Institutes of Health (NIH). Evaluates the role of fluoropyridines in enhancing the metabolic stability and solubility of clinical-stage small molecules. URL:[Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI International Journal of Molecular Sciences. Highlights the biological activity and synthetic aspects of recently approved fluorinated heterocyclic drugs, emphasizing the metabolic stability induced by fluorinated moieties. URL:[Link]

-

Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice - PMC National Institutes of Health (NIH). Details the impact of fluoropyridine pKa and lipophilicity on blood-brain barrier (BBB) penetration and favorable in vivo kinetics. URL:[Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols: Scale-Up Synthesis of 2-Fluoro-6-propoxypyridin-3-ol for Industrial Applications

Introduction

2-Fluoro-6-propoxypyridin-3-ol is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a fluorine atom, a propoxy group, and a hydroxyl group on a pyridine core, imparts desirable physicochemical properties to target molecules. The development of robust and scalable synthetic routes is therefore of critical importance for industrial applications. This document provides a detailed guide to the scale-up synthesis of 2-Fluoro-6-propoxypyridin-3-ol, focusing on practical considerations for an industrial laboratory setting.

The strategic importance of fluorinated pyridines is well-established in medicinal chemistry, where the introduction of fluorine can significantly modulate properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3] Similarly, the 3-hydroxypyridine scaffold is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[4][5][6] This guide will detail a multi-step synthetic approach, addressing the challenges associated with large-scale production, including process safety, impurity profiling, and optimization of reaction conditions for cost-effectiveness and high yield.

Synthetic Strategy Overview

The synthesis of 2-Fluoro-6-propoxypyridin-3-ol can be approached through several routes. A common and effective strategy involves the construction of a functionalized pyridine ring followed by key transformations. The presented protocol is a convergent synthesis designed for efficiency and scalability.

Key Synthetic Transformations:

-

Halogenation: Introduction of a second halogen to a pyridine precursor to facilitate subsequent nucleophilic substitution.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of a halide with a propoxy group.

-

Hydroxylation: Conversion of a functional group to the target hydroxyl group.

-

Fluorination: Introduction of the fluorine atom at the C2 position, often a critical and challenging step.

The following sections will provide detailed protocols for a plausible synthetic sequence, emphasizing the practical aspects of each step when performed on a larger scale.

Detailed Protocols and Methodologies

PART 1: Synthesis of 2,6-Dichloro-3-hydroxypyridine

This initial step focuses on creating a di-halogenated pyridine intermediate, which allows for selective functionalization.

Protocol:

-

Reaction Setup: In a suitably sized glass-lined reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet, charge 2,6-diaminopyridine and concentrated hydrochloric acid.

-

Diazotization: Cool the mixture to 0-5 °C using a cooling bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

-

Hydrolysis: After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain for 2-3 hours until nitrogen evolution ceases.

-

Chlorination: Cool the reaction mixture to 50-60 °C and add a chlorinating agent such as sulfuryl chloride dropwise.

-

Work-up and Isolation: Quench the reaction by carefully adding it to ice water. Adjust the pH to 7-8 with a suitable base (e.g., sodium hydroxide solution). The precipitated product is collected by filtration, washed with water, and dried under vacuum.

Causality and Optimization:

-

The diazotization and subsequent hydrolysis of 2,6-diaminopyridine is a standard method for introducing hydroxyl groups onto a pyridine ring. Careful temperature control during the diazotization step is critical to prevent the formation of unwanted byproducts.

-

The choice of chlorinating agent and reaction conditions for the second halogenation needs to be optimized to maximize the yield of the desired 2,6-dichloro-3-hydroxypyridine and minimize over-chlorination.

PART 2: Synthesis of 2-Chloro-6-propoxy-3-hydroxypyridine

This step involves a nucleophilic aromatic substitution to introduce the propoxy group.

Protocol:

-

Reaction Setup: In a clean and dry reactor, prepare a solution of sodium propoxide by adding sodium metal portion-wise to propan-1-ol under a nitrogen atmosphere.

-

Substitution Reaction: To the sodium propoxide solution, add the 2,6-dichloro-3-hydroxypyridine from the previous step. Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture and carefully add water to quench the excess sodium propoxide. Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product. The product is collected by filtration, washed with water, and dried.

Causality and Optimization:

-

The SNAr reaction is highly dependent on the nucleophilicity of the alkoxide and the electrophilicity of the pyridine ring. The use of a strong base like sodium metal to generate the propoxide ensures a high concentration of the active nucleophile.

-

The reaction temperature and time are critical parameters that need to be optimized to ensure complete conversion without significant degradation of the product.

PART 3: Synthesis of 2-Fluoro-6-propoxypyridin-3-ol

The final step involves the challenging introduction of the fluorine atom.

Protocol:

-

Halogen Exchange (Halex) Reaction: In a suitable pressure reactor, charge 2-chloro-6-propoxy-3-hydroxypyridine and a fluorinating agent such as potassium fluoride in a high-boiling polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide).

-

Phase-Transfer Catalyst: Add a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain pressure. Monitor the reaction progress by HPLC or GC.

-

Work-up and Purification: After completion, cool the reaction mixture and filter to remove inorganic salts. The solvent is removed under reduced pressure. The crude product is then purified by a suitable method such as distillation or crystallization.

Causality and Optimization:

-

The Halex reaction is a common method for introducing fluorine into aromatic systems.[7] The choice of fluorinating agent, solvent, and catalyst is crucial for achieving high yields and selectivity.

-

High temperatures are often required to drive the reaction to completion. The use of a pressure reactor is necessary to reach the required temperatures with volatile solvents.

-

The purity of the final product is critical for its intended application. The purification method should be carefully chosen to remove any residual starting material, byproducts, and solvent.

Process Safety and Hazard Analysis

The scale-up of any chemical process requires a thorough safety assessment.

| Step | Reactants/Reagents | Potential Hazards | Mitigation Strategies |

| Part 1 | Concentrated HCl, Sodium Nitrite, Sulfuryl Chloride | Corrosive, toxic gases (NOx, SO2, Cl2), exothermic reaction | Perform in a well-ventilated area (fume hood or ventilated enclosure). Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Implement controlled addition and cooling to manage exotherms. Have a neutralization agent (e.g., sodium bicarbonate) readily available. |

| Part 2 | Sodium metal, Propan-1-ol | Highly reactive with water and air, flammable | Handle sodium metal under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. Ensure no water is present in the reactor. Have a Class D fire extinguisher available. |

| Part 3 | Potassium Fluoride, High-boiling solvents | Toxic if inhaled or ingested, high-pressure reaction | Use a pressure-rated reactor with appropriate safety relief systems. Handle potassium fluoride with care, avoiding dust inhalation. Work in a well-ventilated area. |

Analytical Quality Control

Robust analytical methods are essential for monitoring reaction progress, determining product purity, and identifying impurities.

| Analysis | Technique | Purpose |

| Reaction Monitoring | HPLC, GC | To track the consumption of starting materials and the formation of the product in real-time. |

| Purity Assessment | HPLC, GC-MS | To determine the purity of the final product and identify any impurities. |

| Structural Confirmation | NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry | To confirm the chemical structure of the final product. |

Workflow and Logic Diagrams

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-Fluoro-6-propoxypyridin-3-ol.

Decision Logic for Process Optimization

Sources

- 1. synapsesocial.com [synapsesocial.com]

- 2. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. etheses.durham.ac.uk [etheses.durham.ac.uk]

- 5. chempoint.com [chempoint.com]

- 6. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Novel 2-Fluoro-6-propoxypyridin-3-OL Derivatives

Introduction: The Significance of Fluorinated Pyridinols in Medicinal Chemistry

The pyridine scaffold is a cornerstone in drug discovery, present in a multitude of approved pharmaceuticals.[1] The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing pharmacokinetic and pharmacodynamic profiles.[2][3] Specifically, the 2-fluoro-6-alkoxypyridin-3-ol motif is of significant interest as it combines several key pharmacophoric features: a hydrogen bond-donating hydroxyl group, a lipophilic and metabolically stable alkoxy side chain, and an electron-withdrawing fluorine atom that can influence ring electronics and potential metabolic pathways. These attributes make such derivatives attractive candidates for screening in various therapeutic areas, including oncology, neuroscience, and infectious diseases.

This document provides detailed synthetic pathways for the preparation of novel 2-fluoro-6-propoxypyridin-3-ol derivatives, offering researchers a selection of strategic approaches. The protocols are designed to be robust and adaptable, with explanations for key experimental choices to facilitate their successful implementation.

Strategic Overview of Synthetic Pathways

The synthesis of 2-fluoro-6-propoxypyridin-3-ol can be approached through several convergent strategies. The choice of pathway will often depend on the availability of starting materials and the desired scale of the synthesis. Below, we outline two primary retrosynthetic approaches, followed by detailed protocols for the recommended pathway.

Caption: Forward synthesis of 2-fluoro-6-propoxypyridin-3-ol.

Step 1: Synthesis of 2-Chloro-6-propoxy-3-nitropyridine

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The nitro group at the 3-position strongly activates the para-position (C6) towards nucleophilic attack, allowing for selective substitution of the C6-chloro group over the C2-chloro group.

Protocol 1: Nucleophilic Aromatic Substitution

-

Materials:

-

2,6-Dichloro-3-nitropyridine

-

Propan-1-ol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and propan-1-ol (1.5 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.5 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

In a separate flask, dissolve 2,6-dichloro-3-nitropyridine (1.0 equivalent) in anhydrous THF.

-

Add the solution of 2,6-dichloro-3-nitropyridine dropwise to the sodium propoxide solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-chloro-6-propoxy-3-nitropyridine.

-

| Parameter | Condition |

| Solvent | Anhydrous THF |

| Base | Sodium Hydride |

| Temperature | Reflux |

| Reaction Time | 4-8 hours (monitor by TLC) |

| Workup | Aqueous NH₄Cl quench, Ethyl Acetate extraction |

| Purification | Flash Column Chromatography |

Step 2: Synthesis of 2-Chloro-6-propoxypyridin-3-amine